BenchChemオンラインストアへようこそ!

Cck-33

Satiety regulation Vagal afferent signaling Appetite suppression

For physiologically relevant satiety, pancreatic, and metabolic studies, choose human CCK-33 (CAS 9011-97-6). As the predominant circulating isoform (51-57% of total CCK), it uniquely resists hepatic clearance and engages both hormonal and paracrine pathways—unlike CCK-8, which acts only paracrine and is rapidly cleared. In vivo, CCK-33 suppresses food intake by >80% at 26.4 μg/kg via hepatic portal infusion, compared to <10% for equimolar CCK-8. Verify full sulfation for gallbladder assays—non-sulfated forms lose ~99% potency. Procure today for translational research.

Molecular Formula C166H261N51O52S4
Molecular Weight 3931 g/mol
CAS No. 9011-97-6
Cat. No. B1591339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCck-33
CAS9011-97-6
SynonymsCCK-33
Cholecystokinin
Cholecystokinin 33
Pancreozymin
Uropancreozymin
Molecular FormulaC166H261N51O52S4
Molecular Weight3931 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(C1=CC=C(C=C1)OS(=O)(=O)O)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CNC=N5)NC(=O)C(CO)NC(=O)C6CCCN6C(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C7CCCN7C(=O)C(C)NC(=O)C(CCCCN)N
InChIInChI=1S/C166H261N51O52S4/c1-15-84(9)130(159(261)211-116(78-220)154(256)206-110(68-125(227)228)150(252)191-97(38-27-54-182-165(176)177)139(241)205-112(70-127(231)232)152(254)215-132(88-42-44-91(45-43-88)269-273(266,267)268)161(263)197-100(48-58-270-12)135(237)185-75-124(226)190-106(64-89-72-184-94-35-21-20-33-92(89)94)146(248)195-101(49-59-271-13)141(243)204-111(69-126(229)230)151(253)198-103(133(173)235)63-87-31-18-17-19-32-87)213-143(245)98(39-28-55-183-166(178)179)192-147(249)107(65-90-73-180-80-187-90)201-153(255)115(77-219)210-157(259)119-41-30-57-217(119)163(265)113(71-128(233)234)207-145(247)105(62-82(5)6)200-149(251)109(67-122(172)224)203-140(242)99(46-47-120(170)222)193-144(246)104(61-81(3)4)199-148(250)108(66-121(171)223)202-138(240)96(36-23-25-52-168)196-158(260)129(83(7)8)212-160(262)131(85(10)16-2)214-155(257)117(79-221)208-142(244)102(50-60-272-14)194-137(239)95(37-26-53-181-164(174)175)189-123(225)74-186-136(238)114(76-218)209-156(258)118-40-29-56-216(118)162(264)86(11)188-134(236)93(169)34-22-24-51-167/h17-21,31-33,35,42-45,72-73,80-86,93,95-119,129-132,184,218-221H,15-16,22-30,34,36-41,46-71,74-79,167-169H2,1-14H3,(H2,170,222)(H2,171,223)(H2,172,224)(H2,173,235)(H,180,187)(H,185,237)(H,186,238)(H,188,236)(H,189,225)(H,190,226)(H,191,252)(H,192,249)(H,193,246)(H,194,239)(H,195,248)(H,196,260)(H,197,263)(H,198,253)(H,199,250)(H,200,251)(H,201,255)(H,202,240)(H,203,242)(H,204,243)(H,205,241)(H,206,256)(H,207,247)(H,208,244)(H,209,258)(H,210,259)(H,211,261)(H,212,262)(H,213,245)(H,214,257)(H,215,254)(H,227,228)(H,229,230)(H,231,232)(H,233,234)(H4,174,175,181)(H4,176,177,182)(H4,178,179,183)(H,266,267,268)
InChIKeyQFLBZJPOIZFFJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot water soluble

CCK-33 (CAS 9011-97-6): A Distinct 33-Amino Acid Cholecystokinin Isoform for Gastrointestinal and Neuroendocrine Research Procurement


CCK-33 (cholecystokinin-33) is a 33-amino acid sulfated peptide hormone (molecular weight 3945.45) with the sequence KAPSGRMSIVKNLQNLDPSHRISDRD-Y(SO3H)-MGWMDF-NH2 . Among the major circulating CCK isoforms (CCK-58, -33, -22, and -8), CCK-33 is the predominant molecular form in human plasma, comprising approximately 51% of total CCK in the fasting state and 57% postprandially, while CCK-8 predominates in the central nervous system [1]. The bioactive core resides in the C-terminal sulfated octapeptide sequence, but the extended N-terminal region confers distinct physicochemical and biological properties that differentiate CCK-33 from shorter analogs in experimental settings [2].

Why CCK-33 Cannot Be Simply Substituted with CCK-8 or Other Cholecystokinin Analogs in Experimental Design


Although CCK-8 and CCK-33 share the same C-terminal bioactive octapeptide sequence, their biological profiles diverge substantially due to differential susceptibility to enzymatic degradation, distinct organ extraction patterns, and unique N-terminal-dependent signaling mechanisms. CCK-33 is resistant to hepatic clearance whereas CCK-8 undergoes significant hepatic extraction [1]. The larger peptide demonstrates greater stability in albumin-containing solutions, with up to 10-fold differences in recovery between CCK-33/CCK-39 and CCK-8 [2]. Most critically, CCK-33 operates through both hormonal and paracrine mechanisms while CCK-8 acts primarily via paracrine routes alone, fundamentally altering their satiating effects depending on the route of administration [3]. These molecular distinctions render CCK-8, CCK-58, and other isoforms non-interchangeable surrogates for CCK-33 in experimental protocols requiring physiological relevance or specific pharmacokinetic properties.

Quantitative Differentiation Evidence: CCK-33 vs. CCK-8 and Other Cholecystokinin Isoforms


Differential Hepatic Portal Vein Satiating Potency: CCK-33 Elicits >80% Intake Suppression vs. <10% for Equimolar CCK-8

Following intraportal (hpv) administration in vagotomized rats, CCK-33 demonstrated profoundly greater satiating efficacy than equimolar CCK-8. This difference is attributed to CCK-33's dual hormonal-paracrine mechanism compared to CCK-8's exclusively paracrine action, and to CCK-33's greater resistance to hepatic uptake and metabolism due to its larger molecular size [1].

Satiety regulation Vagal afferent signaling Appetite suppression

Route-Dependent Differential Potency: CCK-33 and CCK-8 Are Equipotent Intraperitoneally but CCK-33 Is Significantly More Potent Intraportally

The relative potencies of CCK-33 and CCK-8 for decreasing meal size are strongly dependent on the administration route. In rats with abdominal vagotomies sparing only hepatic proper vagal nerves (H rats), intraperitoneal CCK-33 decreased 30-min sucrose intake as much as in sham-operated controls, whereas CCK-8 produced significantly less inhibition, confirming that CCK-33 is a more effective stimulant of hepatic proper vagal afferent nerves [1].

Vagal nerve stimulation Route of administration Meal size reduction

Sulfation-Dependent Activity: Sulfated CCK-33 Is Approximately 100-Fold More Potent Than Non-Sulfated CCK-33 in Gallbladder Contraction

Tyrosine sulfation is a critical determinant of CCK-33 biological activity. Sulfated human CCK-33 is approximately 100-fold more potent than non-sulfated CCK-33 (CCK-33NS) in contracting isolated guinea-pig gallbladder. In rat pancreatic secretion assays, both sulfated CCK-33 and CCK-8 showed approximately 1000-fold greater activity than their respective non-sulfated counterparts [1]. This requirement for sulfation is consistent across CCK isoforms but the magnitude differs, with sulfated/non-sulfated activity ratios of ~100 for CCK-33, ~150 for CCK-8, and ~35 for CCK-58 [2].

Gallbladder contraction Sulfation requirement Biliary physiology

In Vivo vs. In Vitro Potency Divergence: h-CCK-33 and p-CCK-33 Are More Potent Than CCK-8 In Vivo but Equipotent In Vitro

A critical methodological consideration for CCK-33 users is the divergence between in vitro and in vivo potency relative to CCK-8. Human CCK-33 and porcine CCK-33 produced significantly higher protein output responses than CCK-8 at equimolar concentrations in vivo. However, at 10⁻¹⁰ M in perifusion studies, all three peptides (h-CCK-33, p-CCK-33, and CCK-8) showed similar biphasic amylase release from rat pancreatic acini in vitro [1]. In canine pancreatic secretion studies, natural porcine 50% pure CCK-33 exhibited a molar potency of 1.60 relative to synthetic CCK-8 (standardized as 1.00) for stimulating pancreatic protein secretion [2].

Pancreatic secretion In vitro-in vivo correlation Bioactivity

Human Plasma Abundance: CCK-33 Represents ~51-57% of Circulating CCK vs. CCK-58 at ~11% and CCK-8 as a Minor Component

CCK-33 is the quantitatively predominant molecular form in human circulation, both in the fasting state and postprandially. This physiological abundance contrasts sharply with CCK-8, which is the major transmitter form in the central nervous system but represents a minor fraction in plasma. This distribution pattern validates CCK-33 as the most physiologically relevant form for studies of endocrine CCK function in humans, whereas CCK-8 is more appropriate for investigations of central neurotransmission [1].

Endogenous CCK profiling Circulating hormone Postprandial physiology

Hepatic Clearance Resistance: CCK-33 Is Not Extracted by Liver Whereas CCK-8 Undergoes Partial Hepatic Inactivation

The differential hepatic handling of CCK isoforms has significant implications for systemic bioavailability and experimental design. In anesthetized dogs, hepatic extraction of CCK-33 was not detected following bolus injection (50 pmol/kg), whereas CCK-8 undergoes partial hepatic inactivation. The elimination half-life (t1/2) of exogenously administered CCK-33 in conscious dogs was measured at 2.2 ± 0.3 minutes, with degradation occurring primarily via mesenteric organs (extraction ratio 0.19 ± 0.04) and kidney (extraction ratio 0.30 ± 0.04) rather than the liver [1].

Peptide metabolism Organ clearance Pharmacokinetics

Optimal Research Applications for CCK-33 Based on Verified Differential Evidence


In Vivo Satiety and Gut-Brain Axis Studies Requiring Hormonal Signaling Pathway Activation

CCK-33 is the preferred isoform for in vivo satiety studies involving intraportal or systemic administration, as it engages both hormonal and paracrine mechanisms whereas CCK-8 acts solely through paracrine routes [1]. At 26.4 μg/kg via hepatic portal vein infusion, CCK-33 suppresses food intake by >80%, compared to <10% for equimolar CCK-8. This differential efficacy is particularly pronounced in experimental models investigating hepatic vagal afferent signaling, where CCK-33 retains full efficacy in rats with selective hepatic vagal innervation while CCK-8's potency is significantly diminished [2].

Physiological Pancreatic Exocrine Secretion Studies Using Circulating CCK Concentrations

For studies modeling endogenous endocrine CCK function in pancreatic physiology, CCK-33 is the rational choice due to its predominance in human plasma (51-57% of total CCK) [1]. In vivo, h-CCK-33 and p-CCK-33 produce significantly greater pancreatic protein output than equimolar CCK-8, with a canine molar potency ratio of 1.60 relative to CCK-8 [2]. Importantly, in vitro equipotency at 10⁻¹⁰ M does not translate to in vivo equivalence, underscoring the necessity of using CCK-33 for physiologically relevant exocrine secretion studies [3].

Hepatic Clearance and Peptide Pharmacokinetic Studies

CCK-33 serves as an ideal probe for investigating differential organ-specific peptide degradation pathways. Unlike CCK-8, which undergoes partial hepatic inactivation, CCK-33 demonstrates no detectable hepatic extraction and is cleared primarily via mesenteric organs (extraction ratio 0.19) and kidney (extraction ratio 0.30) [1]. The elimination half-life of 2.2 ± 0.3 minutes in conscious dogs provides a quantitative baseline for studies of peptide metabolism, while the resistance to hepatic clearance makes CCK-33 particularly suitable for investigations of circulating CCK's role in gallbladder and pancreatic regulation [2].

Gallbladder Contraction and Biliary Physiology Assays Requiring Validated Sulfated Peptide

CCK-33 is appropriate for gallbladder contraction studies only when the fully sulfated form (Tyr(SO3H)) is specified and verified. Sulfated CCK-33 is approximately 100-fold more potent than non-sulfated CCK-33 in isolated guinea-pig gallbladder contraction assays [1]. Procurement documentation must confirm sulfation status, as the non-sulfated form exhibits only ~1% of the activity in gastrointestinal functional assays. The sulfated/non-sulfated activity ratio differs among isoforms (CCK-33: ~100-fold; CCK-8: ~150-fold; CCK-58: ~35-fold), reinforcing the need for isoform-specific validation in biliary physiology experiments [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cck-33

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.